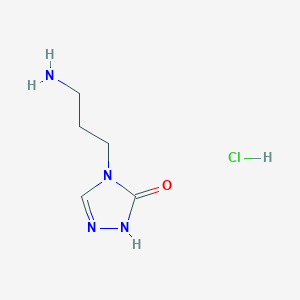

4-(3-aminopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of aminopropyl and triazolone. Aminopropyl compounds often contain a primary amine that provides features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures . Triazolones are a class of organic compounds that contain a triazole ring, a five-membered ring with two carbon atoms and three nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for this compound were not found, aminopropyl derivatives can be synthesized through various methods. For instance, molecularly imprinted nanoparticles can be synthesized using a solid-phase approach, which relies on the covalent immobilization of the template molecules onto the surface of a solid support .

Applications De Recherche Scientifique

Synthesis and Characterization

- Novel 3-alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones were synthesized, showcasing the compound's potential in the creation of new chemical entities. These compounds were characterized through various spectroscopic methods (Alkan et al., 2007).

- Synthesis of eight new 3-alkyl(aryl)-4-[4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one compounds, characterized using spectroscopic data, highlights the versatility of this compound in producing varied derivatives (Yüksek et al., 2015).

Antioxidant Activities

- Research indicates that derivatives of 4,5-dihydro-1H-1,2,4-triazol-5-one possess significant antioxidant activities, which is crucial for potential pharmaceutical applications (Yüksek et al., 2008).

Acidic Properties

- Studies on the acidic properties of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives provide valuable insights into their chemical behavior, which is essential for their application in various chemical reactions and potential drug formulations (Yüksek et al., 2004).

Luminescent and Nonlinear Optical Properties

- The luminescent and nonlinear optical properties of certain derivatives indicate potential applications in material sciences, particularly in developing new photoluminescent materials and optical devices (Nadeem et al., 2017).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds such as spermine, a polyamine synthesized from ornithine, are known to bind to the polyamine modulatory site of the nmda receptor .

Mode of Action

It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .

Biochemical Pathways

Related compounds such as spermine are known to function directly as free radical scavengers, forming a variety of adducts that prevent oxidative damage to dna .

Propriétés

IUPAC Name |

4-(3-aminopropyl)-1H-1,2,4-triazol-5-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O.ClH/c6-2-1-3-9-4-7-8-5(9)10;/h4H,1-3,6H2,(H,8,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWFWJQDVIBLSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)N1CCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyanocyclopropyl)-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2366431.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide](/img/structure/B2366432.png)

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2366435.png)

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2366441.png)

![4-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE](/img/structure/B2366443.png)

![(1E)-N-[(thiophen-2-yl)methyl]-1-{[(thiophen-2-yl)methyl]imino}-1H-inden-3-amine hydrochloride](/img/structure/B2366445.png)

![3-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2366450.png)

![3-Oxa-4lambda6-thia-5-azatricyclo[5.1.1.01,5]nonane 4,4-dioxide](/img/structure/B2366451.png)

![1-(2-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2366452.png)

![2,3-Dihydro-pyrano[2,3-B]pyridin-4-one](/img/structure/B2366453.png)